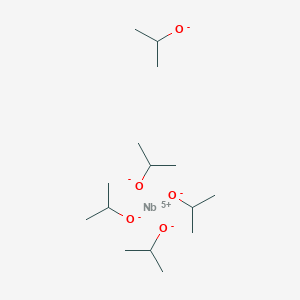
Pentakisisopropoxyniobium(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakisisopropoxyniobium(V) is an organometallic compound with the chemical formula C₁₅H₃₅NbO₅. It is also known as niobium isopropoxide. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentakisisopropoxyniobium(V) can be synthesized through the reaction of niobium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of the product. The general reaction is as follows:
NbCl5+5C3H7OH→Nb(OCH(CH3)2)5+5HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Pentakisisopropoxyniobium(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Pentakisisopropoxyniobium(V) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form niobium oxide and isopropanol.
Alcoholysis: Reacts with other alcohols to exchange the isopropoxide groups.
Thermal Decomposition: Decomposes upon heating to form niobium oxide and isopropanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Other alcohols such as methanol or ethanol are used, and the reaction conditions vary depending on the desired product.
Thermal Decomposition: This reaction is conducted at elevated temperatures, often in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: Niobium oxide and isopropanol.
Alcoholysis: Niobium alkoxides and isopropanol.
Thermal Decomposition: Niobium oxide and isopropanol.
Scientific Research Applications
Pentakisisopropoxyniobium(V) has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: Employed in the synthesis of niobium-containing materials, such as niobium oxide thin films and nanomaterials.
Biomedical Research: Investigated for its potential use in medical imaging and as a precursor for niobium-based biomaterials.
Industrial Chemistry: Utilized in the production of high-purity niobium compounds for electronic and optical applications.
Mechanism of Action
The mechanism of action of Pentakisisopropoxyniobium(V) in catalytic processes involves the coordination of the niobium center with reactant molecules, facilitating various chemical transformations. The niobium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.
Comparison with Similar Compounds
Similar Compounds
Tantalum Isopropoxide: Similar in structure and reactivity, but with tantalum as the central metal.
Titanium Isopropoxide: Another similar compound, often used in similar applications but with different reactivity profiles.
Zirconium Isopropoxide: Shares similar properties and applications but differs in the stability and reactivity of the zirconium center.
Uniqueness
Pentakisisopropoxyniobium(V) is unique due to the specific properties of niobium, such as its ability to form stable complexes and its reactivity in various catalytic processes. Compared to similar compounds, it offers distinct advantages in certain applications, particularly in the synthesis of high-purity niobium materials and in catalytic reactions where niobium’s properties are particularly beneficial.
Properties
CAS No. |
18368-80-4 |
|---|---|
Molecular Formula |
C15H40NbO5 |
Molecular Weight |
393.38 g/mol |
IUPAC Name |
niobium;propan-2-ol |
InChI |
InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |
InChI Key |
FTYCGXPVPAOYKN-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















